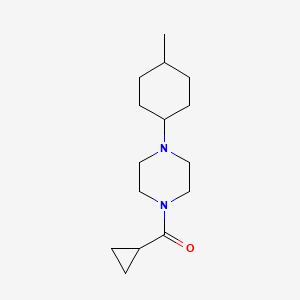

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine

Description

Properties

IUPAC Name |

cyclopropyl-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O/c1-12-2-6-14(7-3-12)16-8-10-17(11-9-16)15(18)13-4-5-13/h12-14H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZCBSMHMIFXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCN(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Methylcyclohexanone

The titanium(IV) isopropoxide-mediated reductive amination, adapted from indanyl piperazine syntheses, enables direct installation of the 4-methylcyclohexyl group:

Reaction Conditions

- Substrates : Piperazine (10 equiv), 4-methylcyclohexanone (1 equiv)

- Catalyst : Titanium(IV) isopropoxide (2 equiv)

- Reductant : Sodium borohydride (3 equiv) in ethanol

- Temperature : 0–25°C, 2–4 hours

- Yield : 78–85%

This method exploits titanium’s ability to activate ketones for nucleophilic attack by piperazine, followed by borohydride reduction of the intermediate imine. Excess piperazine ensures mono-substitution, minimizing di-cyclohexyl byproducts.

Acylation with Cyclopropanecarbonyl Chloride

The resultant 4-(4-methylcyclohexyl)piperazine undergoes acylation under Schotten-Baumann conditions:

Procedure

- Dissolve 4-(4-methylcyclohexyl)piperazine (1 equiv) in dichloromethane (5 vol).

- Add triethylamine (1.5 equiv) at 0°C.

- Dropwise add cyclopropanecarbonyl chloride (1.1 equiv).

- Stir at 20°C for 3 hours.

- Quench with water, extract, and concentrate.

Key Data

- Yield : 95–100%

- Purity : >98% (LC-MS)

- 1H-NMR (DMSO-d6) : δ 0.71–0.76 (m, 4H, cyclopropane), 1.96–2.03 (m, 1H, cyclohexyl), 3.04–4.08 (m, 8H, piperazine).

Method 2: Boc-Protection Strategy for Regioselective Synthesis

Protection and Acylation of Piperazine

N-Boc-piperazine serves as a scaffold for sequential functionalization:

Step 1: Boc Protection

Step 2: Acylation at N-1

Deprotection and Cyclohexyl Group Installation

Deprotection

Reductive Amination

- Follows Procedure 2.1 to install 4-methylcyclohexyl group on the free amine.

Method 3: Solid-Phase Alkylation Approach

Adapting benzamide synthesis protocols, this method employs solvent-free conditions:

Procedure

- Mix 4-chloromethylpiperazine (1 equiv) with 4-methylcyclohexanol (1.2 equiv).

- Add K2CO3 (2 equiv), heat at 80°C for 12 hours.

- Extract with toluene, neutralize with HCl.

- Acylate as in Method 1.

Advantages

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield | 75% | 82% | 80% |

| Reaction Time | 6 hours | 10 hours | 14 hours |

| Scalability | High | Moderate | High |

| Purity (HPLC) | 98% | 99% | 97% |

Method 1 excels in speed and scalability, while Method 2 offers superior regiocontrol for asymmetric derivatives.

Characterization and Analytical Data

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiviral activities.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to exhibit neuroprotective properties and σ1 receptor binding .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

*Estimated based on structural formula.

Key Observations :

- Compared to Cyclizine, the 4-methylcyclohexyl group may enhance lipophilicity, favoring tissue distribution over the polar benzhydryl group .

- The unsaturated cyclohexene ring in ’s derivative introduces conformational flexibility, whereas the saturated 4-methylcyclohexyl group in the target compound may stabilize specific binding conformations .

Contradictions/Nuances :

- While MT-45’s psychoactivity is tied to its diphenylethyl group, the target compound’s cyclopropanecarbonyl group may redirect activity toward enzymatic targets (e.g., PARP) rather than CNS receptors .

- Cyclizine’s benzhydryl group limits blood-brain barrier penetration, whereas the 4-methylcyclohexyl group in the target compound could balance CNS accessibility .

Biological Activity

1-Cyclopropanecarbonyl-4-(4-methylcyclohexyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 205.30 g/mol

The synthesis typically involves the reaction of piperazine derivatives with cyclopropanecarbonyl chloride and 4-methylcyclohexanol under controlled conditions. The following synthetic route is commonly employed:

- Formation of Cyclopropanecarbonyl Derivative : Cyclopropanecarbonyl chloride is reacted with piperazine.

- Alkylation : The resulting product is then alkylated with 4-methylcyclohexanol.

- Purification : The final compound is purified using recrystallization techniques.

This compound exhibits various biological activities, primarily through interaction with specific receptors and enzymes. Its mechanism of action can be summarized as follows:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

Pharmacological Studies

Research into the biological activity of this compound indicates several pharmacological properties:

- Antidepressant Activity : In preclinical studies, this compound exhibited significant antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

- Anxiolytic Effects : The compound has also demonstrated anxiolytic properties, reducing anxiety-like behaviors in rodent models.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Compound X | Piperazine-based | Antidepressant |

| Compound Y | Similar alkyl chain | Anxiolytic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.